[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester
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Overview
Description
[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester: is a chemical compound with the molecular formula C11H15N3O5S and a molecular weight of 301.32 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester typically involves the reaction of 3-(dimethylamino)carbonyl-2-pyridine with sulfonyl chloride, followed by the addition of ethyl carbamate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
Chemistry: In chemistry, [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester is used as an intermediate in the synthesis of more complex molecules. It is also employed in various organic reactions due to its reactivity .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the mechanisms of enzyme catalysis and inhibition .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in designing inhibitors for specific enzymes .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for synthesizing various active ingredients .
Mechanism of Action
The mechanism of action of [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect .
Comparison with Similar Compounds
[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester group.
Uniqueness: The uniqueness of [[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester lies in its specific reactivity and binding affinity to certain enzymes, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl N-[3-(dimethylcarbamoyl)pyridin-2-yl]sulfonylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S/c1-4-19-11(16)13-20(17,18)9-8(6-5-7-12-9)10(15)14(2)3/h5-7H,4H2,1-3H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPKRPDKCIKQOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CC=N1)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573933 |
Source
|
Record name | Ethyl [3-(dimethylcarbamoyl)pyridine-2-sulfonyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144098-17-9 |
Source
|
Record name | Ethyl [3-(dimethylcarbamoyl)pyridine-2-sulfonyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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